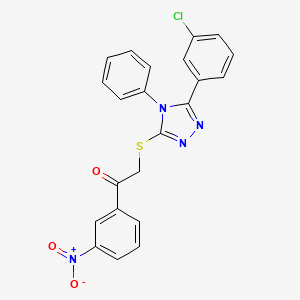
3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as NAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPH is a heterocyclic compound that contains a pyrazole ring, a naphthalene ring, and a pyridine ring.
Scientific Research Applications
Heterocyclic Synthesis
The compound 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide serves as a precursor in the synthesis of various heterocyclic compounds. It is involved in the production of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. These derivatives are synthesized through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents, highlighting its utility in generating structurally diverse heterocycles with potential biological activities (Hussein et al., 2009).
Anticonvulsant Potential
3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide derivatives have been investigated for their anticonvulsant properties. A series of new 2-pyrazoline derivatives, synthesized from reactions with thiosemicarbazide and hydrazine hydrate, demonstrated appreciable activity in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, indicating their potential as anticonvulsant agents (Bhandari et al., 2013).
Photocatalytic Applications
The compound has been utilized in the synthesis of novel ligands and their complexes with metals such as nickel, which demonstrate significant photocatalytic activities. These photocatalysts, when combined with TiO2 semiconductors, enable hydrogen production from water under visible light, showcasing their potential in renewable energy applications (Bala et al., 2014).
Fluorescent Sensing
A fluorescent sensor based on a derivative of 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been developed for the detection of Zn2+ and Mg2+ ions. This sensor exhibits high selectivity and sensitivity, leveraging the chelation-enhanced fluorescence (CHEF) effect for signal enhancement, demonstrating its application in bioimaging and the monitoring of metal ions in living cells (Dhara et al., 2016).
Magnetic Materials
The compound also finds application in the synthesis of magnetic materials, where it acts as a ligand in the formation of ferro- and antiferromagnetically coupled tetracopper(II) complexes. These complexes exhibit unique magnetic interactions, providing insight into the design of materials with specific magnetic properties for technological applications (Roy et al., 2009).
properties
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(25-22-13-17-7-3-4-10-21-17)19-12-18(23-24-19)16-9-8-14-5-1-2-6-15(14)11-16/h1-13H,(H,23,24)(H,25,26)/b22-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKRSBLEPUYVPU-LPYMAVHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)






![cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B2384012.png)
![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)

